Regiospecificity in Fused Heterocycle Synthesis: A 99% Yield for Pyrazolopyridine Core
The 4-acetyl substitution pattern in the target compound is essential for the efficient formation of a 3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. In a reported procedure, 1-(2-bromo-5-fluoropyridin-4-yl)ethanone was reacted with anhydrous hydrazine in ethylene glycol at 165°C to yield the cyclized product 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine in 99% yield after a simple filtration . This high-yielding transformation exploits the specific 4-acetyl geometry; the corresponding 3-acetyl regioisomer (e.g., 1-(2-bromo-5-fluoropyridin-3-yl)ethanone, CAS 1033202-54-8) would generate a pyrazolo[3,4-b]pyridine isomer (6-azaindazole) which is a distinct chemotype with different kinase inhibition profiles, as evidenced by the Pim kinase patent literature where the [3,4-c] core was specifically selected from a fragment screen for its pan-Pim picomolar potency [1].
| Evidence Dimension | Synthetic yield to fused bicyclic heterocycle |
|---|---|
| Target Compound Data | 99% yield (5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine from 1-(2-bromo-5-fluoropyridin-4-yl)ethanone) |
| Comparator Or Baseline | Regioisomeric 3-acetyl precursor would yield pyrazolo[3,4-b]pyridine (6-azaindazole) isomer; yield data not available for direct comparison |
| Quantified Difference | Regiochemical outcome: [3,4-c] vs. [3,4-b] ring fusion; the [3,4-c] core was identified as a superior pan-Pim kinase scaffold from fragment-based screening |
| Conditions | Reaction: anhydrous hydrazine (1.05 eq), ethylene glycol, 165°C, 3.5 h, sealed pressure flask; product isolated by filtration after precipitation in ice water |
Why This Matters
For procurement decisions in kinase inhibitor programs, the specific 4-acetyl regioisomer is irreplaceable for accessing the [3,4-c]pyrazolopyridine core, which was specifically selected over other azaindazole isomers for its picomolar pan-Pim biochemical potency.
- [1] Chan, G. et al. Screening of analogous core fragments afforded 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a core for the development of pan-Pim inhibitors. Fragment and structure based drug design led to identification of the series with picomolar biochemical potency against all three Pim isoforms. (Referenced from academia.edu profile). View Source
